molecular formula C9H7BrNNaO3 B1438509 Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate CAS No. 1171690-78-0

Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate

Cat. No.: B1438509
CAS No.: 1171690-78-0
M. Wt: 280.05 g/mol
InChI Key: AJWBNZZKMPKMFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a sodium salt of an oxoacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-4-bromo-5-methylbenzoic acid.

    Formation of Oxoacetate Group: The carboxylic acid group of 2-amino-4-bromo-5-methylbenzoic acid is converted to an oxoacetate group through a series of reactions involving acylation and subsequent oxidation.

    Sodium Salt Formation: The final step involves the neutralization of the oxoacetate compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pH, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxoacetate group to a hydroxyl group, forming a hydroxy derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2-Amino-4-bromo-5-methylbenzoic acid: A precursor in the synthesis of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate.

    Sodium 2-(2-amino-4-chloro-5-methylphenyl)-2-oxoacetate: A similar compound with a chlorine atom instead of a bromine atom.

Uniqueness:

    Bromine Atom: The presence of a bromine atom in this compound imparts unique reactivity and biological activity compared to its chlorine analog.

    Oxoacetate Group: The oxoacetate group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

sodium;2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3.Na/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWBNZZKMPKMFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Reactant of Route 3
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Reactant of Route 4
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Reactant of Route 5
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.